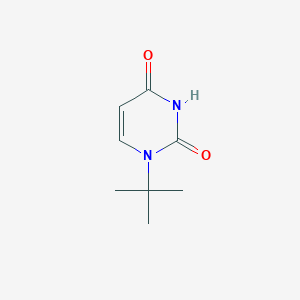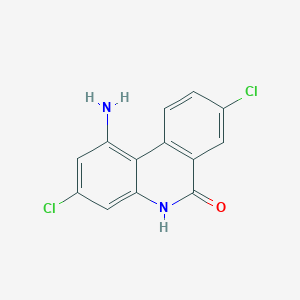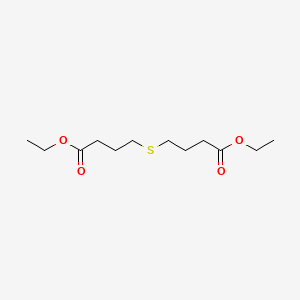
Diethyl 4,4'-sulfanediyldibutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,4’-sulfanediyldibutanoate: is an organic compound with the molecular formula C₁₂H₂₂O₄S. It is a diester derived from butanoic acid and contains a sulfur atom linking two butanoate groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 4,4’-sulfanediyldibutanoate can be synthesized through esterification reactions involving butanoic acid derivatives and sulfur-containing compounds. One common method involves the reaction of 4-mercaptobutanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the desired diester.
Industrial Production Methods: In industrial settings, the production of diethyl 4,4’-sulfanediyldibutanoate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4,4’-sulfanediyldibutanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Diethyl 4,4’-sulfanediyldibutanol.
Substitution: Various substituted diesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl 4,4’-sulfanediyldibutanoate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying sulfur metabolism.
Medicine: There is ongoing research into the potential therapeutic applications of diethyl 4,4’-sulfanediyldibutanoate, particularly in the development of drugs targeting sulfur-containing biomolecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of diethyl 4,4’-sulfanediyldibutanoate involves its interaction with molecular targets through its ester and sulfur functional groups. The sulfur atom can form covalent bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The ester groups can undergo hydrolysis, releasing butanoic acid derivatives that may further interact with biological pathways.
Comparación Con Compuestos Similares
Diethyl 4,4’-oxydibutanoate: Similar structure but with an oxygen atom instead of sulfur.
Diethyl 4,4’-selenodibutanoate: Contains a selenium atom instead of sulfur.
Diethyl 4,4’-disulfanyldibutanoate: Contains two sulfur atoms linking the butanoate groups.
Uniqueness: Diethyl 4,4’-sulfanediyldibutanoate is unique due to the presence of a single sulfur atom linking the butanoate groups, which imparts distinct chemical and biological properties compared to its oxygen and selenium analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72844-59-8 |
|---|---|
Fórmula molecular |
C12H22O4S |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
ethyl 4-(4-ethoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C12H22O4S/c1-3-15-11(13)7-5-9-17-10-6-8-12(14)16-4-2/h3-10H2,1-2H3 |
Clave InChI |
FHMJFZINCAENND-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCSCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


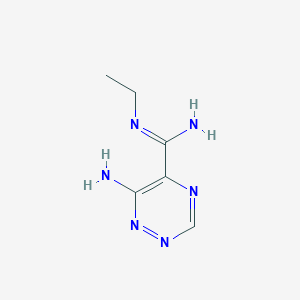

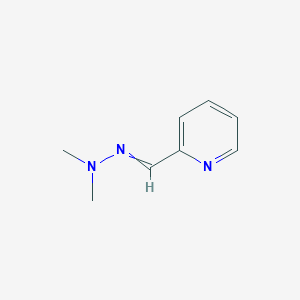
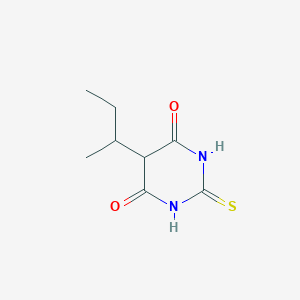
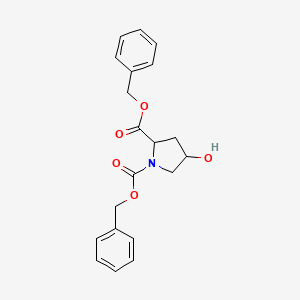
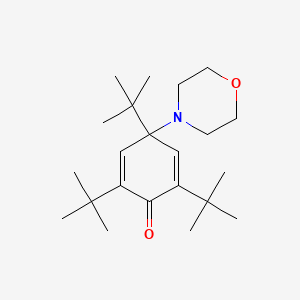
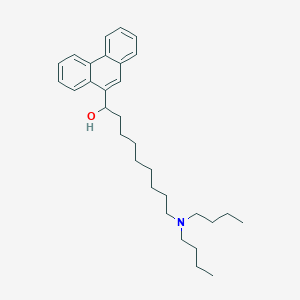
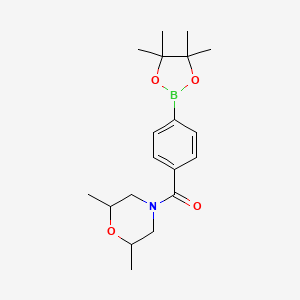
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
